![molecular formula C14H11N3O3 B2660872 ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate CAS No. 338959-95-8](/img/structure/B2660872.png)
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyanoacrylates and is widely used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde to form ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which is then reacted with ethyl cyanoacetate to form the final product.
Starting Materials
Ethyl acetoacetate, 4-cyanobenzaldehyde, Ethyl cyanoacetate, Sodium ethoxide, Acetic acid, Ethanol, Diethyl ethe
Reaction
Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add 4-cyanobenzaldehyde to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add acetic acid to the reaction mixture and stir for 30 minutes at room temperature., Step 4: Add ethyl cyanoacetate to the reaction mixture and stir for 2 hours at room temperature., Step 5: Pour the reaction mixture into a separating funnel and extract with diethyl ether., Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography to obtain ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate as a yellow solid.
科学的研究の応用
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including cathepsin K, caspase-1, and caspase-3. These enzymes are involved in the regulation of various biological processes, including inflammation, apoptosis, and bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of various diseases, including osteoporosis, arthritis, and cancer.
作用機序
The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the inhibition of enzyme activity by binding to the active site of the enzyme. The cyano and carbonyl groups of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate interact with the amino acid residues of the enzyme, thereby disrupting the enzyme-substrate interaction. This leads to the inhibition of enzyme activity and subsequent modulation of the biological process regulated by the enzyme.
生化学的および生理学的効果
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit potent inhibitory activity against cathepsin K, a lysosomal cysteine protease that is involved in bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of osteoporosis. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit anti-inflammatory activity by inhibiting the activity of caspase-1, an enzyme involved in the production of pro-inflammatory cytokines. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has potential applications in the treatment of various inflammatory diseases, including arthritis.
実験室実験の利点と制限
One of the major advantages of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological processes regulated by these enzymes. However, one of the major limitations of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its low solubility in aqueous solutions, which makes it difficult to use in in vitro experiments. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in vivo.
将来の方向性
There are several future directions for the study of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate. One potential direction is the development of more soluble analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate that can be used in in vitro experiments. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which will enable its potential applications in vivo. Furthermore, the potential therapeutic applications of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate in various diseases, including osteoporosis and arthritis, need to be further explored. Finally, the development of more potent and selective analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
特性
IUPAC Name |
ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWLJNJNIXKIW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
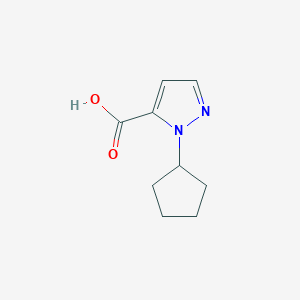
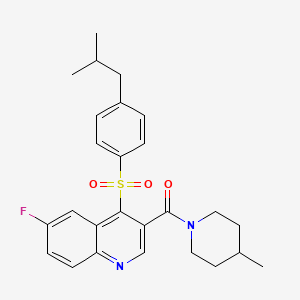
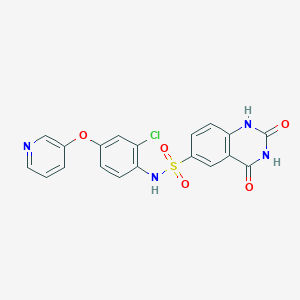
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
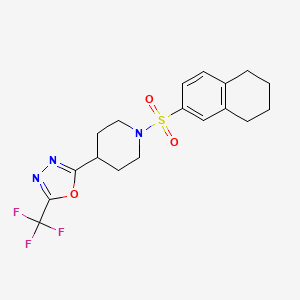
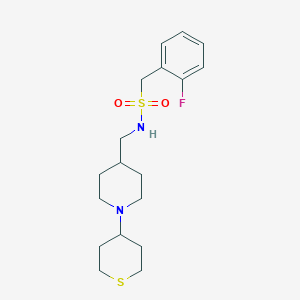
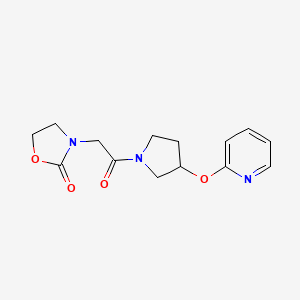
![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
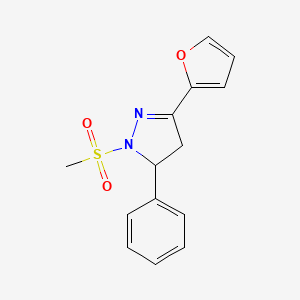
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)